molecular formula C15H16FNO2S B4686887 1-(4-fluorophenyl)-N-(1-phenylethyl)methanesulfonamide

1-(4-fluorophenyl)-N-(1-phenylethyl)methanesulfonamide

Cat. No. B4686887
M. Wt: 293.4 g/mol
InChI Key: CTZPGZYEXQBNLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized through reactions involving fluorinated derivatives and α,β-unsaturated aldehydes or ketones. Highly enantioselective addition reactions catalyzed by secondary amines or chiral bifunctional organocatalysts have been reported to yield fluorinated derivatives efficiently (Kamlar et al., 2010). Such reactions provide insights into the synthesis of 1-(4-fluorophenyl)-N-(1-phenylethyl)methanesulfonamide and its analogs.

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been elucidated using X-ray diffraction and spectroscopic methods. The geometry and electronic structure of these compounds have significant implications for their reactivity and physical properties (Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving this compound are diverse. Enantioselective conjugate addition reactions and vicarious nucleophilic substitutions highlight the compound's reactivity towards various nucleophiles and electrophiles. These reactions are crucial for modifying the compound's structure and enhancing its utility in synthetic applications (Moon et al., 2009).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different solvents and conditions, impacting its applications in material science and organic synthesis.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are governed by the functional groups present in this compound. Studies on related compounds provide insights into the chemical behavior and potential transformations of this compound under different conditions (Prakash et al., 2009).

Mechanism of Action

The mechanism of action of “1-(4-fluorophenyl)-N-(1-phenylethyl)methanesulfonamide” is not specified in the sources I have access to .

Safety and Hazards

The safety data sheet for a similar compound, “[(1S)-1-(4-Fluorophenyl)ethyl][(1S)-1-phenylethyl]ammonium phthalate”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-fluorophenyl)-N-(1-phenylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-12(14-5-3-2-4-6-14)17-20(18,19)11-13-7-9-15(16)10-8-13/h2-10,12,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZPGZYEXQBNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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